molecular formula C8H6ClNO3S B13596538 2-Cyano-4-methoxybenzene-1-sulfonylchloride

2-Cyano-4-methoxybenzene-1-sulfonylchloride

Katalognummer: B13596538
Molekulargewicht: 231.66 g/mol
InChI-Schlüssel: UZKRLYXQSNQUCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-4-methoxybenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.66 g/mol . This compound is characterized by the presence of a cyano group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Vorbereitungsmethoden

The synthesis of 2-Cyano-4-methoxybenzene-1-sulfonylchloride typically involves the reaction of 2-cyano-4-methoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The reaction can be represented as follows:

2-Cyano-4-methoxybenzenesulfonic acid+Thionyl chlorideThis compound+Sulfur dioxide+Hydrogen chloride\text{2-Cyano-4-methoxybenzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Cyano-4-methoxybenzenesulfonic acid+Thionyl chloride→this compound+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

2-Cyano-4-methoxybenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include amines for nucleophilic substitution, water or aqueous bases for hydrolysis, and reducing agents for reduction reactions. Major products formed from these reactions include sulfonamides, sulfonic acids, and amines.

Wissenschaftliche Forschungsanwendungen

2-Cyano-4-methoxybenzene-1-sulfonylchloride has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the preparation of sulfonamide derivatives, which have potential biological activities such as antibacterial and antifungal properties.

    Material Science: It is used in the synthesis of functional materials, including polymers and dyes, due to its reactive sulfonyl chloride group.

Wirkmechanismus

The mechanism of action of 2-Cyano-4-methoxybenzene-1-sulfonylchloride primarily involves its reactive sulfonyl chloride group. This group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives. The cyano group can also participate in reactions, such as reduction to form amines. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Vergleich Mit ähnlichen Verbindungen

2-Cyano-4-methoxybenzene-1-sulfonylchloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

Molekularformel

C8H6ClNO3S

Molekulargewicht

231.66 g/mol

IUPAC-Name

2-cyano-4-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H6ClNO3S/c1-13-7-2-3-8(14(9,11)12)6(4-7)5-10/h2-4H,1H3

InChI-Schlüssel

UZKRLYXQSNQUCT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.